2H-Thiazolo[5,4-f]indole
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Overview
Description
2H-Thiazolo[5,4-f]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[5,4-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2H-Thiazolo[5,4-f]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which replace specific atoms or groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-Thiazolo[5,4-f]indole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the fused pyrrole ring.
Benzoxazole: Another heterocyclic compound with a benzene ring fused to an oxazole ring.
Pyrrolo[3,2-f]benzothiazole: A structural isomer with a different arrangement of the fused rings.
Uniqueness
2H-Thiazolo[5,4-f]indole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and biologically active molecules .
Properties
CAS No. |
126581-24-6 |
---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.221 |
IUPAC Name |
2H-pyrrolo[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2 |
InChI Key |
OEHKBSICIDJOMG-UHFFFAOYSA-N |
SMILES |
C1N=C2C=C3C(=CC=N3)C=C2S1 |
Synonyms |
2H-Pyrrolo[2,3-f]benzothiazole(9CI) |
Origin of Product |
United States |
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